molecular formula C17H24ClNO4 B1665318 Atropine oxide hydrochloride CAS No. 4574-60-1

Atropine oxide hydrochloride

Cat. No. B1665318
CAS RN: 4574-60-1
M. Wt: 341.8 g/mol
InChI Key: QTRBWTMEQQSFLO-ICPLZUBISA-N
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Description

Atropine-N-oxide hydrochloride is a compound with the molecular formula C17H24ClNO4 .


Synthesis Analysis

Atropine N-oxide can be synthesized using various peroxyacids, such as organic monoperoxyacid, diperoxyacids, and inorganic peroxyacids . The kinetics of atropine oxidation with various oxidants, for example, Oxone, m-chloroperoxybenzoic acid, diperoxysebasic acid, and diperoxyazelaic acid, have been studied . The optimal conditions for obtaining atropine N-oxide, such as oxidation duration and pH, have been established .


Molecular Structure Analysis

The molecular structure of Atropine-N-oxide hydrochloride has been determined to be C17H24ClNO4 .


Chemical Reactions Analysis

The oxidation reaction of atropine to N-oxide is a second-order reaction . The rate constants of these reactions have been established . The electrochemical behavior of atropine N-oxide obtained using potassium peroxymonosulfate and m-chloroperoxybenzoic acid on a mercury dropping electrode has been investigated .


Physical And Chemical Properties Analysis

The physical, chemical, and microbiological stability of 0.1, 1.0, 2.5, and 5.0 mg/mL atropine sulfate eye drops conserved inside polyethylene eyedroppers for six months at 25 °C or 5 °C has been validated .

Scientific Research Applications

Mechanism of Action

Target of Action

Atropine oxide hydrochloride primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .

Mode of Action

Atropine oxide hydrochloride acts as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system . This means it competes with acetylcholine for the same binding site on the receptor, and when it binds, it prevents acetylcholine from exerting its effect .

Biochemical Pathways

The primary biochemical pathway affected by atropine oxide hydrochloride is the neuroactive ligand-receptor interaction pathway . By blocking muscarinic acetylcholine receptors, atropine oxide hydrochloride disrupts the normal functioning of this pathway, leading to a variety of downstream effects .

Pharmacokinetics

Atropine is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid . The metabolism of atropine is inhibited by organophosphate pesticides . Following intravenous administration, the total clearance of atropine ranged between 5.9 and 6.8 mL/min/kg .

Result of Action

The molecular and cellular effects of atropine oxide hydrochloride’s action are primarily related to its antagonistic effect on muscarinic acetylcholine receptors. For example, in the eye, atropine induces mydriasis (pupil dilation) by blocking contraction of the circular pupillary sphincter muscle, which is normally stimulated by acetylcholine release . This allows the radial iris dilator muscle to contract and dilate the pupil .

Action Environment

The action, efficacy, and stability of atropine oxide hydrochloride can be influenced by various environmental factors. For instance, the presence of organophosphate pesticides can inhibit the metabolism of atropine, potentially enhancing its effects . Additionally, the physiological environment can impact the drug’s action. For example, exercise before and after intramuscular administration decreases the clearance of atropine .

Safety and Hazards

Atropine N-oxide hydrochloride is toxic if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended when handling this compound .

Future Directions

Atropine has been used in various medical applications, including the treatment of poisoning by muscarinic agents, including organophosphates and other drugs . It has also been used to treat certain types of slow heart rate and to decrease saliva production during surgery . Future research may focus on further exploring these applications and developing new uses for this compound .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBWTMEQQSFLO-ICPLZUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045384
Record name Atropine-N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atropine oxide hydrochloride

CAS RN

4574-60-1
Record name Atropine Oxide Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine-N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATROPINE OXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6GBW93CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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